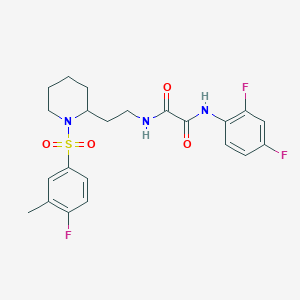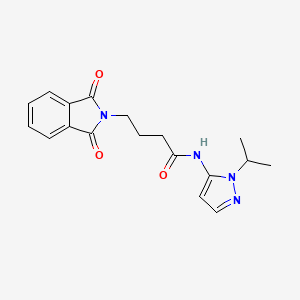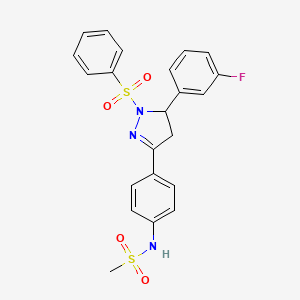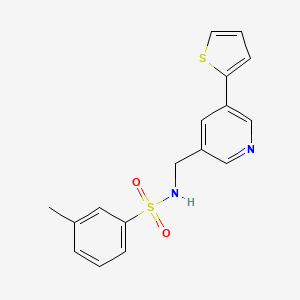
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, also known as N-(2-methoxybenzoyl)phenylpiperidin-4-ylcarbamate, is a synthetic compound used in scientific research. It belongs to the class of piperidine compounds and has been found to have potential as a treatment for various neurological disorders.
作用机制
The mechanism of action of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide involves its interaction with the alpha-7 nicotinic acetylcholine receptor. It acts as a positive allosteric modulator, which means it enhances the receptor's response to acetylcholine. This leads to increased activity in the prefrontal cortex, which is involved in cognitive function and memory formation.
Biochemical and Physiological Effects
Studies have shown that N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, it has been shown to have minimal side effects and is well-tolerated in animal studies.
实验室实验的优点和局限性
The advantages of using N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide in lab experiments include its high potency, selectivity for the alpha-7 nicotinic acetylcholine receptor, and minimal side effects. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
未来方向
For research on N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide include investigating its potential as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to understand its mechanism of action and optimize its pharmacokinetics and pharmacodynamics. Finally, studies are needed to determine the safety and efficacy of the compound in human clinical trials.
合成方法
The synthesis of N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-4-amine in the presence of a base such as triethylamine to form the final product. The synthesis method has been optimized to produce high yields of the compound with minimal side products.
科学研究应用
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide(2-methoxybenzoyl)-N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamidephenylpiperidine-1-carboxamide has been studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory formation. This makes it a promising candidate for the treatment of cognitive impairments associated with neurological disorders.
属性
IUPAC Name |
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-13-7-6-12-17(18)19(23)22(16-10-4-2-5-11-16)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXFHLUZMBYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2830028.png)
![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)

![N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide](/img/structure/B2830036.png)
![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)

![N-(2-cyanoethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2830040.png)

![(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2830043.png)
![2-(4-chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2830044.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)

